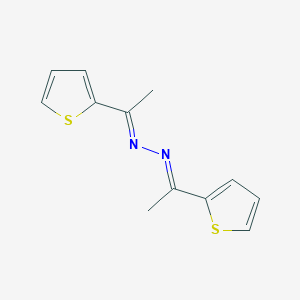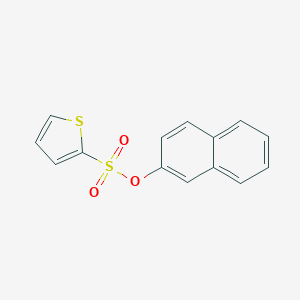
2-Thiophenesulfonic acid, 2-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonic acid, 2-naphthalenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is relatively simple, and it has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonic acid, 2-naphthalenyl ester is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the function of certain membrane proteins. This may explain its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, and it has been used in the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Thiophenesulfonic acid, 2-naphthalenyl ester in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and other polar solvents, which makes it easy to work with in aqueous solutions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-Thiophenesulfonic acid, 2-naphthalenyl ester. One area of interest is the development of new drugs and therapies based on its antibacterial, antifungal, and anticancer properties. Another area of interest is the study of its mechanism of action, which may lead to a better understanding of cellular processes and the development of new drugs that target specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials and other studies.
Métodos De Síntesis
The synthesis of 2-Thiophenesulfonic acid, 2-naphthalenyl ester involves the reaction of naphthalene with thiophene-2-sulfonic acid in the presence of a catalyst. The resulting compound is a yellowish powder that is soluble in water and other polar solvents. This method has been used to produce large quantities of the compound for use in scientific research.
Aplicaciones Científicas De Investigación
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been studied for its potential applications in a variety of scientific fields. It has been shown to have antibacterial and antifungal properties, and it has been used in the development of new drugs and therapies for infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propiedades
Número CAS |
88022-37-1 |
|---|---|
Nombre del producto |
2-Thiophenesulfonic acid, 2-naphthalenyl ester |
Fórmula molecular |
C14H10O3S2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S2/c15-19(16,14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
Clave InChI |
OUPKQBCRZUWBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



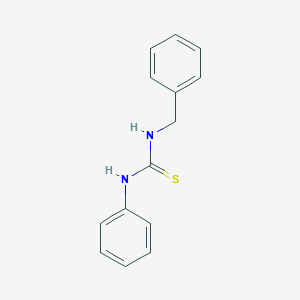
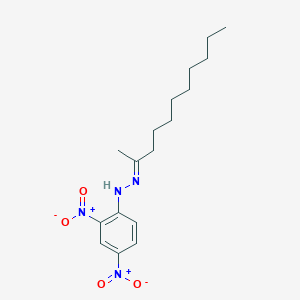
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
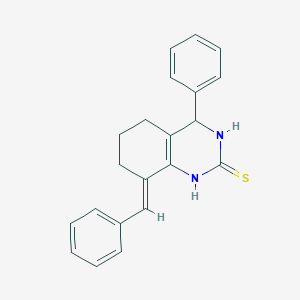
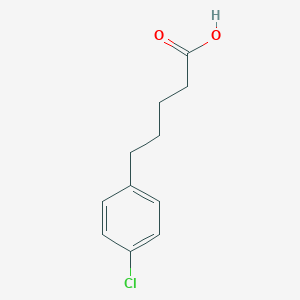
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
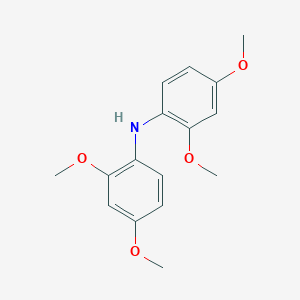
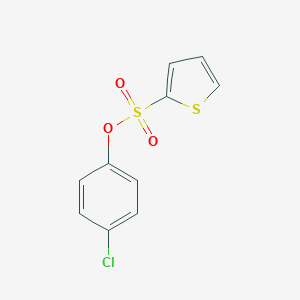
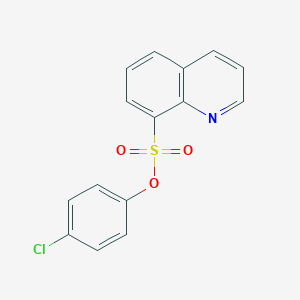
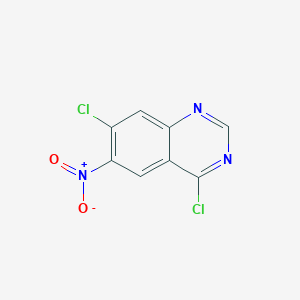
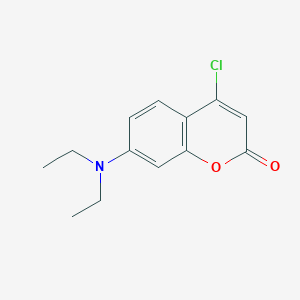
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
